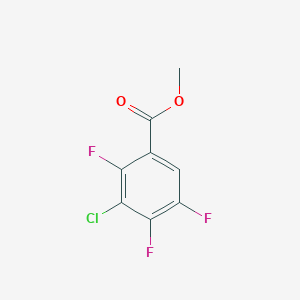

Methyl 3-chloro-2,4,5-trifluorobenzoate

Description

Propriétés

IUPAC Name |

methyl 3-chloro-2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOVSUSDISTLPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,4,5-trifluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-2,4,5-trifluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3-chloro-2,4,5-trifluorobenzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-chloro-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzoates depending on the nucleophile used.

Reduction: The major product is 3-chloro-2,4,5-trifluorobenzyl alcohol.

Hydrolysis: The major product is 3-chloro-2,4,5-trifluorobenzoic acid.

Applications De Recherche Scientifique

Methyl 3-chloro-2,4,5-trifluorobenzoate is used in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of methyl 3-chloro-2,4,5-trifluorobenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : Methyl 3-chloro-2,4,5-trifluorobenzoate

- CAS Registry Number : 1214375-02-6

- Molecular Formula : C₈H₄ClF₃O₂

- Molecular Weight : ~224.5 g/mol (calculated)

- Structure : A benzoate ester with chlorine at position 3 and fluorine atoms at positions 2, 4, and 3.

Synthesis: The compound is synthesized via esterification of 3-chloro-2,4,5-trifluorobenzoic acid, which is prepared through diazotization and chlorination of 3-amino-2,4,5-trifluorobenzoic acid . The acid itself is a critical intermediate for antibacterial quinolone derivatives .

Applications: Primarily used as an intermediate in pharmaceuticals, particularly in the synthesis of fluorinated quinolone antibiotics, where halogenation enhances bioactivity and metabolic stability.

Comparison with Structurally Similar Compounds

Methyl 3-Methoxy-2,4,5-Trifluorobenzoate

Ethyl 3-Methyl-2,4,5-Trifluorobenzoate

- CAS : 174637-91-3

- Formula : C₁₀H₉F₃O₂

- MW : 218.17 g/mol

- Key Differences :

- Ester Group : Ethyl ester (vs. methyl), increasing molecular weight slightly but reducing solubility in polar solvents.

- Substituent : Methyl (-CH₃) at position 3 instead of chlorine.

- Electronic Effects : Methyl is electron-donating, contrasting with chlorine’s electron-withdrawing nature.

Methyl 2-Chloro-3-(Trifluoromethyl)benzoate

Physicochemical and Functional Comparisons

Table 1: Comparative Data

Key Observations:

Substituent Effects :

- Chlorine and fluorine enhance electrophilic aromatic substitution reactivity, critical for drug synthesis .

- Methoxy groups reduce reactivity but improve solubility in polar solvents .

Lipophilicity :

- Chlorine and -CF₃ increase logP, favoring membrane permeability in pharmaceuticals.

Synthesis Complexity :

- Halogenated benzoates (e.g., 3-Cl) require multi-step syntheses involving diazotization and hazardous reagents (e.g., cupric chloride) .

Activité Biologique

Methyl 3-chloro-2,4,5-trifluorobenzoate (C8H4ClF3O2) is an organic compound that exhibits notable biological activity, particularly in the fields of agrochemicals and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 3-chloro-2,4,5-trifluorobenzoate is characterized by a unique arrangement of chlorine and fluorine substituents on the benzene ring. This configuration enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis, which are essential for its applications in biological systems.

The mechanism of action of methyl 3-chloro-2,4,5-trifluorobenzoate varies depending on the specific biological context:

- Enzyme Inhibition : The compound may interact with enzyme active sites, inhibiting substrate binding and catalytic activity. This is particularly relevant in studies involving enzyme-ligand interactions.

- Antimicrobial Activity : Research indicates that trifluorinated compounds can exhibit selective toxicity against certain bacterial strains, potentially through disruption of cellular processes .

Agrochemical Applications

Methyl 3-chloro-2,4,5-trifluorobenzoate has been evaluated for its herbicidal and fungicidal properties. In various studies:

- Herbicide Efficacy : The compound demonstrated effective pre-emergence herbicidal activity against several weed species when tested at varying concentrations. For instance, it showed comparable efficacy to established herbicides like 2,4-D .

- Fungicide Performance : In foliar fungicide evaluations, it exhibited moderate to good activity against leaf spot diseases in crops such as sugarbeet and cucumber .

Case Studies

- Study on Arabidopsis thaliana :

- Fungal Pathogen Control :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological profiles:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-chloro-4-fluorobenzoate | C8H6ClF O2 | Exhibits antimicrobial properties |

| Methyl 3-chloro-2-fluorobenzoate | C8H6ClF O2 | Lower herbicidal activity compared to trifluorinated analogs |

| Methyl 3-chloro-5-fluoro-4-hydroxybenzoate | C8H6ClF O3 | Potential applications in pharmaceuticals |

This table highlights how variations in halogen substitution can influence biological activity and application potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.